molecular formula C9H9ClO4S B2462064 4-(1,3-Dioxolan-2-yl)benzenesulfonyl chloride CAS No. 2253639-08-4

4-(1,3-Dioxolan-2-yl)benzenesulfonyl chloride

Cat. No.: B2462064
CAS No.: 2253639-08-4
M. Wt: 248.68
InChI Key: LBUTXUOLSCQZMG-UHFFFAOYSA-N
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Description

4-(1,3-Dioxolan-2-yl)benzenesulfonyl chloride (CAS 2253639-08-4) is a specialized aromatic sulfonyl chloride with a molecular formula of C9H9ClO4S and a molecular weight of 248.68 g/mol . This compound serves as a valuable bifunctional synthetic intermediate in organic chemistry and drug discovery research. The sulfonyl chloride group is highly reactive, making this compound a key precursor for the synthesis of sulfonamide derivatives via reaction with various amines, a common motif in medicinal chemistry for developing compounds with biological activity. Concurrently, the 1,3-dioxolane group acts as a protected aldehyde function, which is stable to a wide range of reaction conditions and can be later deprotected to reveal a reactive aldehyde group for further synthetic transformations. This unique combination of features allows researchers to employ this reagent in sequential, multi-step synthesis where the sulfonylation is performed while the aldehyde is masked, enabling the construction of complex molecules. As a chemical building block, it is particularly useful for introducing novel functional groups into lead compounds. This compound is supplied For Research Use Only and is strictly intended for laboratory research applications. It is not for diagnostic, therapeutic, or any other human use. Proper safety protocols should be followed when handling this reagent.

Properties

IUPAC Name

4-(1,3-dioxolan-2-yl)benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO4S/c10-15(11,12)8-3-1-7(2-4-8)9-13-5-6-14-9/h1-4,9H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBUTXUOLSCQZMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=C(C=C2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(1,3-Dioxolan-2-yl)benzenesulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of this compound with thionyl chloride (SOCl₂) under reflux conditions. This reaction typically requires an inert atmosphere and anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using automated equipment to ensure precise control over reaction conditions. The use of continuous flow reactors and advanced purification techniques helps achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dioxolan-2-yl)benzenesulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

    Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base like triethylamine (Et₃N).

    Hydrolysis: Water or aqueous base (e.g., sodium hydroxide, NaOH).

    Reduction: Lithium aluminum hydride (LiAlH₄) or other hydride donors.

Major Products Formed

    Sulfonamides: Formed from the reaction with amines.

    Sulfonates: Formed from the reaction with alcohols.

    Sulfonic Acids: Formed from hydrolysis.

Scientific Research Applications

4-(1,3-Dioxolan-2-yl)benzenesulfonyl chloride has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Material Science: Employed in the preparation of polymers and advanced materials.

    Medicinal Chemistry: Utilized in the development of pharmaceutical compounds and drug delivery systems.

    Biological Studies: Acts as a reagent in biochemical assays and enzyme studies.

Mechanism of Action

The mechanism of action of 4-(1,3-dioxolan-2-yl)benzenesulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with various substrates. This reactivity is exploited in organic synthesis and biochemical applications to modify molecules and study enzyme mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-Dioxolan-2-yl)benzenesulfonic acid
  • 4-(1,3-Dioxolan-2-yl)benzenesulfonamide
  • 4-(1,3-Dioxolan-2-yl)benzenesulfonate esters

Uniqueness

4-(1,3-Dioxolan-2-yl)benzenesulfonyl chloride is unique due to its highly reactive sulfonyl chloride group, which makes it a valuable intermediate in various chemical reactions. Its ability to form stable derivatives with nucleophiles distinguishes it from other similar compounds, providing versatility in synthetic applications.

Biological Activity

4-(1,3-Dioxolan-2-yl)benzenesulfonyl chloride is a compound that belongs to the sulfonyl chloride family, characterized by the presence of a dioxolane ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its applications in organic synthesis.

Chemical Structure and Properties

The molecular formula of this compound is C10H9ClO3S, with a molecular weight of approximately 248.7 g/mol. The structure features a benzene ring attached to a dioxolane moiety and a sulfonyl chloride group, which enhances its electrophilic nature and reactivity.

Property Value
Molecular FormulaC10H9ClO3S
Molecular Weight248.7 g/mol
Functional GroupsDioxolane, Sulfonyl Chloride

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant biological activity, particularly as inhibitors of serine proteases. The sulfonyl chloride functional group allows for the formation of covalent bonds with active site residues in enzymes, leading to irreversible inhibition. This property is crucial for studying protease functions in various biological processes such as inflammation and cancer progression.

Case Study: Inhibition of Human Neutrophil Elastase
A study demonstrated that this compound effectively inhibited human neutrophil elastase (HNE), an important enzyme involved in inflammatory responses. The compound's mechanism involved covalent modification of the serine residue at the active site, which resulted in a significant decrease in enzyme activity.

Antiviral Activity

Additionally, compounds containing dioxolane structures have shown promising antiviral properties. For instance, studies on related dioxolane derivatives revealed activity against viruses such as Epstein-Barr virus (EBV) and orthopox viruses . The antiviral mechanism is believed to involve interference with viral replication processes.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Sulfonation Reaction : The benzene ring can be sulfonated using sulfur trioxide or chlorosulfonic acid followed by chlorination.
  • Formation of Dioxolane Ring : The dioxolane moiety can be synthesized from diols through cyclization reactions under acidic conditions.

Applications

The unique properties of this compound make it suitable for various applications:

  • Medicinal Chemistry : As a potential drug candidate for inhibiting proteases involved in disease mechanisms.
  • Organic Synthesis : Utilized as an electrophilic reagent in the synthesis of complex organic molecules.

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